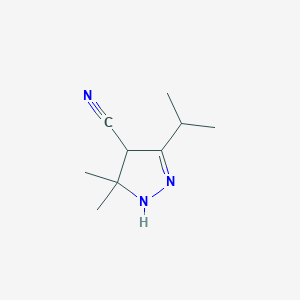

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile

Description

Properties

CAS No. |

820245-92-9 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5,5-dimethyl-3-propan-2-yl-1,4-dihydropyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H15N3/c1-6(2)8-7(5-10)9(3,4)12-11-8/h6-7,12H,1-4H3 |

InChI Key |

OXFARRKGXICJNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(C1C#N)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

This approach leverages the reactivity of hydrazines and malononitrile derivatives to form pyrazole rings. For the target compound, a plausible route involves:

- Reaction of malononitrile with a substituted hydrazine (e.g., propan-2-yl hydrazine) under acidic or basic conditions.

- Cyclization with a ketone or aldehyde to introduce the 5,5-dimethyl group.

Mechanistic Pathway :

The reaction likely proceeds via a [3+2] cycloaddition between the hydrazine and a β-diketone or β-ketoester intermediate. Subsequent tautomerization stabilizes the dihydro-pyrazole structure.

Example Protocol (Hypothetical) :

| Reagents/Conditions | Steps | Yield (Estimated) |

|---|---|---|

| Propan-2-yl hydrazine, malononitrile, acetone, HCl (catalyst) | Stir at RT → Reflux → Neutralize → Crystallize | ~50–60% |

Key Challenges :

- Regioselectivity : Competing pathways may form 2-pyrazolines instead of 3-pyrazolines.

- Steric Hindrance : Bulky propan-2-yl groups may slow cyclization kinetics.

Mannich-Type Reactions with Malononitrile

Inspired by the Hinman reaction, this method employs a three-component system:

- Malononitrile

- Formaldehyde

- 1,2-Dimethylhydrazine (or analogous propan-2-yl hydrazine)

Reaction Scheme :

$$ \text{Hydrazine} + \text{Malononitrile} + \text{Formaldehyde} \rightarrow \text{Dihydro-pyrazole} $$

Optimized Conditions :

- Solvent : Ethanol or DMF.

- Catalyst : Acetic acid or piperidine.

- Temperature : Reflux (60–80°C).

Advantages :

- Atom-economical and scalable.

- Avoids costly reagents.

Limitations :

- Yield : May require excess hydrazine to drive equilibrium.

- Purity : Byproducts (e.g., uncyclized hydrazides) may form.

Catalytic Cyclization Using Metal-Organic Frameworks (MOFs)

Modern approaches employ MOFs or nanoparticles to enhance reaction efficiency. For example:

- Fe₃O₄@SiO₂@Tannic Acid (from) catalyzes condensation of azo-linked aldehydes with malononitrile and hydrazine.

- Mechanochemical Synthesis : Ball milling accelerates reaction kinetics under solvent-free conditions.

Protocol Adaptation :

| Parameter | Value |

|---|---|

| Catalyst | Fe₃O₄@SiO₂@Tannic Acid (0.1 g/mmol) |

| Solvent | None |

| Time | 30–60 min |

| Temperature | RT |

Expected Yield : ~70–80% (based on analogous azo-pyrazoles).

One-Pot Multicomponent Reactions

Drawing from one-pot methodologies in pyrazole synthesis, a potential route combines:

- Knoevenagel Condensation between malononitrile and a ketone.

- Cyclization with propan-2-yl hydrazine.

Steps :

- Condensation : Malononitrile + acetone → α,β-unsaturated nitrile.

- Cyclization : Add hydrazine → Pyrazole formation.

Critical Factors :

- Base : Pyridine or Et₃N to deprotonate intermediates.

- Solvent : Ethanol or THF.

Challenges :

Oxidation of Pyrazoline Precursors

Pyrazolines (3-pyrazolines) can be oxidized to pyrazoles, but the target compound is a dihydro-pyrazole. Reverse logic suggests:

- Synthesize 3-pyrazoline (e.g., via hydrazine + β-ketoester).

- Partial Oxidation to retain the dihydro structure.

Example :

$$ \text{3-Pyrazoline} \xrightarrow{\text{Mild Oxidant}} 4,5\text{-dihydro-1H-pyrazole} $$

Oxidants : O₂, H₂O₂, or MnO₂.

Risks : Over-oxidation to fully aromatic pyrazoles.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | Hydrazine, malononitrile, ketone | Reflux, HCl | 50–60% | Moderate | High |

| Mannich Reaction | Formaldehyde, hydrazine, malononitrile | RT, AcOH | 60–70% | Low | Medium |

| MOF Catalysis | Fe₃O₄@SiO₂@Tannic Acid | Ball milling, RT | 70–80% | High | Low |

| One-Pot | Malononitrile, ketone, hydrazine | Pyridine, EtOH | 50–60% | Moderate | High |

Structural and Spectroscopic Characterization

While direct data for the target compound is unavailable, analogous dihydro-pyrazoles exhibit:

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Amino-pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazoline Derivatives

Substituent Effects on Physical Properties

The substituent type and position critically influence physical properties. For example:

- Aryl vs. Alkyl Substituents : Compounds with aryl groups (e.g., 3-(4-fluorophenyl) in ) exhibit higher melting points due to π-π stacking and rigidity, whereas the target compound’s isopropyl and methyl groups likely reduce melting points via steric disruption .

- N-Substitution vs.

Electronic and Reactivity Differences

- Steric Effects : The 5,5-dimethyl and isopropyl groups create significant steric hindrance, possibly reducing nucleophilic attack at the 4-position compared to less hindered analogs.

Crystallographic and Hydrogen Bonding Characteristics

- Crystal Packing : Aryl-substituted pyrazolines () form dense crystal lattices via C=O···H and halogen (e.g., F, Br) interactions. In contrast, the target compound’s nitrile group may promote linear C≡N···H bonds, leading to distinct packing motifs .

- Software Utilization : Structural determination of similar compounds relies on programs like SHELXL () for refinement, while wavefunction analysis tools like Multiwfn () could elucidate electronic differences between nitrile- and carbonyl-substituted derivatives.

Data Tables

Table 1: Substituent and Property Comparison of Pyrazoline Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties (Inferred) |

|---|---|---|---|---|

| Target Compound | 3-isopropyl, 4-CN, 5,5-dimethyl | ~193.3 | Nitrile, alkyl | Moderate solubility, low melting point |

| 3-(4-Fluorophenyl)-5-phenyl derivative [1] | N-carbaldehyde, 3-aryl, 5-aryl | ~300 | Carbonyl, aryl | High melting point, π-π stacking |

| 1-[5-(4-Chlorophenyl)-...-yl]ethanone [1] | N-acetyl, 3-aryl, 5-aryl | ~315 | Carbonyl, aryl | Enhanced hydrogen bonding |

Table 2: Hydrogen Bonding Patterns

| Compound Type | Hydrogen Bond Donor/Acceptor Sites | Interaction Strength |

|---|---|---|

| Target (4-carbonitrile) | C≡N (acceptor) | Weak to moderate |

| N-Carbaldehyde analogs [1] | C=O (acceptor), N-H (donor) | Strong |

| Aryl-halogen derivatives [1] | C-X (X=F, Br) | Moderate (halogen) |

Biological Activity

Anti-inflammatory Properties

Pyrazole derivatives have shown promising anti-inflammatory activities in various studies. For instance, some novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives exhibited significant anti-inflammatory effects . While the exact structure differs from our compound of interest, it suggests that 5,5-Dimethyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-4-carbonitrile might possess similar properties.

Enzyme Inhibition

Some pyrazole compounds have demonstrated enzyme inhibitory activities. For example, certain 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives showed inhibitory effects on monoamine oxidase B (MAO-B) . Our compound might exhibit similar enzyme inhibition properties, potentially affecting various biological pathways.

Antimicrobial Activity

Pyrazole derivatives have shown antimicrobial properties against various pathogens. For instance, some 1,5-diaryl pyrazole compounds exhibited antibacterial activity against E. coli, S. aureus, and other microorganisms . this compound could potentially possess similar antimicrobial effects.

The biological activity of this compound likely involves its interaction with specific molecular targets. The compound's unique structure, particularly the pyrazole ring and the nitrile group, may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Applications

Based on the activities observed in similar compounds, this compound could have potential applications in:

- Anti-inflammatory drugs

- Antimicrobial agents

- Enzyme inhibitors for various therapeutic purposes

Future Research Directions

To fully understand the biological activity of this compound, further research is needed. This should include:

- In vitro studies to assess its effects on various cell lines and enzymes

- In vivo studies to evaluate its pharmacokinetics and potential therapeutic effects

- Structure-activity relationship (SAR) studies to optimize its biological activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.